molecular formula C15H17FN2O2 B7942094 8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one

8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B7942094
M. Wt: 276.31 g/mol
InChI Key: QJENAOPIAHCQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Fluorobenzoyl)-2,8-diazaspiro[45]decan-3-one is a synthetic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions using a Dean–Stark trap to remove water . This method ensures the formation of the spirocyclic structure essential for the compound’s activity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its activity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. It acts as an antagonist at dopamine and serotonin receptors, blocking the actions of these neurotransmitters . This interaction can modulate various physiological processes, making the compound useful in treating conditions like schizophrenia and depression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific fluorobenzoyl group, which can enhance its binding affinity and specificity for certain receptors. This makes it a valuable compound for developing targeted therapies.

Properties

IUPAC Name

8-(3-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c16-12-3-1-2-11(8-12)14(20)18-6-4-15(5-7-18)9-13(19)17-10-15/h1-3,8H,4-7,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJENAOPIAHCQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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